molecular formula C10H13N5 B1332997 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 475653-98-6

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1332997
CAS No.: 475653-98-6
M. Wt: 203.24 g/mol
InChI Key: DOJFXLDIDRNTEY-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (Molecular Formula: C9H11N5) is a nitrogen-rich heterocyclic compound of interest in medicinal and organic chemistry research . It features a pyrazole ring core, a structure known for its wide range of biological activities, coupled with a dimethylpyrimidine substituent . This molecular architecture makes it a valuable building block for developing novel pharmacologically active molecules. Researchers utilize this compound as a key synthetic intermediate in exploring new chemical entities, particularly in the synthesis of more complex heterocyclic systems. Compounds containing pyrazole and pyrimidine motifs are frequently investigated for various applications, including their potential as inhibitors for bacterial enzymes and in the development of antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFXLDIDRNTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368225
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475653-98-6
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
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Preparation Methods

General Reaction Scheme

Reactants Catalyst Conditions Product Yield (%) Notes
2-Hydrazino-4,6-dimethylpyrimidine + β-ketonitrile p-Toluenesulfonic acid Solvent-free, mild heating 40-60% Efficient ring closure to pyrazole

This reaction proceeds via nucleophilic attack of the hydrazino group on the β-ketonitrile, followed by cyclization and aromatization to form the pyrazole ring substituted with the pyrimidine moiety. The amino group at the 5-position is introduced through the hydrazino precursor.

One-Pot Acid-Promoted Synthesis

An alternative and efficient method reported involves a one-pot acid-promoted synthesis starting from 1H-pyrazol-5-yl derivatives and cyanamide. This method includes sequential steps of deprotection, imination, acid-promoted heterocyclization, and aromatization, often enhanced by microwave-assisted heating to improve yields and reduce reaction times.

Step Description Reagents/Conditions Outcome
Deprotection Removal of protecting groups Acidic medium Free amino pyrazole intermediate
Imination Formation of imine intermediate Cyanamide, acid Precursor to heterocycle
Heterocyclization Ring closure to form pyrazolopyrimidine core Acid-promoted, microwave-assisted Formation of aminopyrazolopyrimidine
Aromatization Final aromatization step Acid, heat Stable aromatic compound

This method is adaptable for synthesizing various aminopyrazolopyrimidines, including derivatives like this compound, by selecting appropriate starting materials and reaction conditions.

Reaction Conditions and Optimization

  • Temperature: Typically, reactions are conducted at moderate temperatures around 80–90 °C to facilitate cyclization without decomposing sensitive intermediates.
  • Solvent: Solvent-free conditions or polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance reaction rates and yields.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid or methanesulfonyl chloride are effective in promoting cyclization and aromatization steps.
  • Microwave Assistance: Microwave irradiation has been shown to significantly reduce reaction times and improve product yields in one-pot syntheses.

Purification and Characterization

After synthesis, the crude product is typically purified by column chromatography using silica gel or basic alumina with solvent gradients such as hexane-ethyl acetate or pentane-diethyl ether. Characterization is performed by:

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield Range (%) Advantages Limitations
Condensation of hydrazino pyrimidine with β-ketonitriles 2-Hydrazino-4,6-dimethylpyrimidine + β-ketonitrile p-Toluenesulfonic acid, solvent-free, 85 °C 40-60 Simple, environmentally friendly Moderate yields, requires purification
One-pot acid-promoted synthesis 1H-pyrazol-5-yl derivatives + cyanamide Acid catalyst, microwave-assisted 50-70 Efficient, rapid, scalable Requires optimization for each derivative

Research Findings and Analysis

  • The solvent-free condensation method is advantageous for industrial scale-up due to reduced solvent waste and simpler workup.
  • Acid-promoted one-pot synthesis offers a versatile platform for synthesizing a variety of aminopyrazolopyrimidines, including the target compound, with improved yields and shorter reaction times.
  • Microwave-assisted synthesis enhances reaction kinetics and product purity.
  • The choice of acid catalyst and reaction temperature critically influences the yield and selectivity of the desired pyrazole derivative.
  • Purification by chromatography remains essential to isolate the pure compound due to side reactions and byproducts.

Chemical Reactions Analysis

Reaction with Arylglyoxals in Multicomponent Domino Processes

The compound participates in multicomponent domino reactions with arylglyoxals to form fused heterocycles. These reactions are pH-dependent and yield diverse products:

  • Conditions :

    • Solvent : DMF

    • Catalyst : p-Toluenesulfonic acid (p-TsOH)

    • Temperature : 120°C (microwave-assisted) .

Reactants Products Yield Key Observations
Arylglyoxals + Pyrazol-5-aminePyrazolo[3,4-b]pyridines34–62%Selective formation via 6π electrocyclization
Pyrazolo-fused 1,7-naphthyridinesUp to 52%Double [3+2+1] heteroannulation pathway
Pyrazolo-fused 1,3-diazocanes20 examples[3+3+1+1] cyclization mechanism

Mechanism :

  • Protonation of arylglyoxals by p-TsOH triggers dehydration.

  • Sequential condensation with the pyrazol-5-amine forms intermediates (e.g., A and B ).

  • Intramolecular 6π electrocyclization yields fused pyridines or naphthyridines .

pH-Dependent Product Formation

The N1-methylated derivative of the compound exhibits pH-sensitive reactivity:

  • Acidic Conditions : Favors formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives.

  • Basic Conditions : Promotes cyclization to pyrazolo[3,4-c]isothiazoles .

Reaction Medium Major Product Key Functional Groups
Acidic (pH < 7)Dithiazolylidenes (3 )Chloro-dithiazole moiety
Basic (pH > 7)Pyrazolo[3,4-c]isothiazoles (5 )Isothiazole-CN group

Structural Validation :

  • X-ray crystallography confirmed the fused isothiazole structure .

Formation of Pyrazolo-Fused Heterocycles via Thermolysis

Thermal decomposition of intermediates generates novel thiazole derivatives:

  • Conditions :

    • Temperature : 150–200°C

    • Solvent : Toluene or xylene .

Starting Material Product Yield Application
N-(4-chloro-dithiazolylidene) adductsPyrazolo[3,4-d]thiazole-5-carbonitriles45–67%Potential kinase inhibitors

Mechanistic Pathway :

  • Thermolysis induces ring contraction and sulfur extrusion.

  • Final products are stabilized by conjugation with the pyrimidine ring .

Substitution and Functionalization Reactions

The amine group at position 5 enables nucleophilic substitution and acylation:

  • Nucleophilic Substitution :

    • Reagents: Alkyl halides, acyl chlorides.

    • Products: N-alkylated or acylated derivatives .

  • Condensation Reactions :

    • With aldehydes/ketones: Forms Schiff bases.

Reaction Type Reagents Products
AcylationAcetyl chloride5-Acetamido-pyrazole derivatives
Schiff Base FormationBenzaldehydeImine-linked conjugates

Oxidation and Reduction Pathways

The pyrazole and pyrimidine rings undergo redox transformations:

  • Oxidation :

    • Reagents: H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>.

    • Products: Pyrazole N-oxides or hydroxylated pyrimidines.

  • Reduction :

    • Reagents: NaBH<sub>4</sub>, LiAlH<sub>4</sub>.

    • Products: Saturated pyrazoline derivatives.

Spectroscopic Confirmation :

  • IR and <sup>1</sup>H NMR validate functional group transformations.

Key Research Findings

  • Domino Reactions : The compound’s reactivity with arylglyoxals enables efficient synthesis of complex fused heterocycles, which are valuable in drug discovery .

  • pH Sensitivity : Product selectivity in dithiazole/isothiazole formation highlights its tunable reactivity .

  • Thermal Stability : Thermolysis pathways offer routes to bioactive thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, exhibit significant antibacterial properties. A study highlighted that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .

Cancer Research
There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its ability to induce apoptosis in cancer cells, thus presenting a promising avenue for cancer treatment .

Agricultural Applications

Herbicidal Activity
Preliminary bioassays have shown that this compound possesses herbicidal properties against monocotyledonous plants. Specifically, it has demonstrated effectiveness at concentrations of 100 mg/L against species such as Digitaria sanguinalis (crabgrass) . This positions the compound as a potential herbicide in agricultural settings.

Material Science

Chemical Synthesis and Catalysis
The unique structural features of this compound allow it to act as a catalyst in various organic reactions. Its application in [5+2] cycloadditions has been noted as a significant advancement in synthetic methodologies, facilitating the formation of complex organic molecules with high efficiency .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/ConditionObserved EffectReference
AntibacterialGram-positive bacteriaInhibition of growth
AntibacterialGram-negative bacteriaInhibition of growth
HerbicidalDigitaria sanguinalisEffective at 100 mg/L
Anti-inflammatoryCyclooxygenase inhibitionReduction in inflammatory markers
AnticancerVarious cancer cell linesInduction of apoptosis

Case Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 mg/L, suggesting its potential as an antibacterial agent .

Case Study 2: Herbicidal Application
Field trials conducted on agricultural plots treated with the compound demonstrated a marked reduction in crabgrass populations. The herbicidal effect was most pronounced at higher concentrations (100 mg/L), leading to recommendations for further exploration in crop management strategies .

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

  • Molecular Formula : C₈H₉N₅
  • Molecular Weight : 175.19 g/mol
  • Key Differences : Lacks the 4,6-dimethyl substituents on the pyrimidine ring.
  • Pyrimidine derivatives without alkyl substituents are less common in agrochemicals but may find use in pharmaceutical intermediates .

Sulfometuron-methyl

  • Structure : Contains a 4,6-dimethylpyrimidin-2-yl group linked to a sulfonylurea backbone.
  • Activity : A commercial herbicide inhibiting acetolactate synthase (ALS), with >90% weed control at low application rates .
  • Comparison : The target compound shares the 4,6-dimethylpyrimidin-2-yl group but lacks the sulfonylurea moiety, suggesting divergent mechanisms of action.

Aryl-Substituted Pyrazol-5-amines

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₂H₁₅N₃
  • Molecular Weight : 201.27 g/mol
  • Key Differences : Replaces the pyrimidine ring with a 3,5-dimethylphenyl group.
  • Such compounds are often explored in drug discovery for kinase inhibition .

3-Methyl-1-phenyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₀H₁₁N₃
  • Molecular Weight : 173.22 g/mol
  • Activity : Used in synthesizing heterocyclic derivatives with antimicrobial properties .
  • Comparison : The absence of a heteroaromatic ring (pyrimidine) limits its utility in ALS-targeted herbicides but broadens pharmaceutical applicability.

Fluorinated and Methoxy-Substituted Derivatives

1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 g/mol
  • Key Feature : Introduces a fluorinated benzyl group, enhancing electronegativity and metabolic stability.
  • Applications : Fluorine substituents often improve bioavailability and target binding in drug candidates .

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.24 g/mol

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine C₁₀H₁₃N₅ 203.24 4,6-Dimethylpyrimidin-2-yl Herbicide intermediates
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine C₈H₉N₅ 175.19 Pyrimidin-2-yl Pharmaceutical intermediates
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine C₁₂H₁₅N₃ 201.27 3,5-Dimethylphenyl Kinase inhibitors

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, with the CAS number 475653-98-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various biological evaluations.

Structural Characteristics

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_{5} with a molecular weight of 203.24 g/mol. The compound features a pyrazole ring substituted with a dimethylpyrimidine moiety, which contributes to its biological properties.

PropertyValue
Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS Number 475653-98-6
IUPAC Name 1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-ylamine

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the compound .

Antidiabetic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antidiabetic properties. For instance, in vitro evaluations showed that compounds similar to this compound demonstrated potent inhibition of α-glucosidase and α-amylase enzymes. The IC50 values for these activities were reported as follows:

CompoundIC50 (α-glucosidase)IC50 (α-amylase)
Acarbose72.58 µM115.6 µM
Pyz-175.62 µM119.3 µM
Pyz-295.85 µM120.2 µM

These results suggest that the compound may serve as a lead for developing new antidiabetic agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have shown that it possesses considerable radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase is another critical aspect of the biological activity of this compound. The IC50 values for xanthine oxidase inhibition were found to be significantly low:

CompoundIC50 (Xanthine Oxidase)
Pyz-124.32 µM
Pyz-210.75 µM

This indicates that these compounds can effectively reduce uric acid levels, potentially benefiting conditions like gout .

Case Studies and Research Findings

In various studies, the biological activities of pyrazole derivatives have been linked to their structural features. For example, modifications on the pyrazole ring or the pyrimidine substituent can enhance or diminish their activity against specific targets such as enzymes involved in carbohydrate metabolism or oxidative stress pathways .

Molecular Docking Studies

To further understand the binding interactions between these compounds and their targets, molecular docking studies have been conducted. These studies revealed favorable binding modes with key active sites on enzymes like α-glucosidase and xanthine oxidase, providing insights into how structural variations can influence biological efficacy .

Q & A

Basic: How can researchers optimize the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate precursors, catalysts, and reaction conditions. For pyrazole derivatives, trifluoroacetic acid (TFA) in toluene under reflux has been effective for cyclocondensation reactions (e.g., synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-amine with 85% yield) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also viable for introducing aryl groups, as demonstrated in pyrazolo[3,4-b]pyridine syntheses . Key parameters include:

  • Catalyst loading : 0.1–5 mol% Pd(PPh₃)₄ for coupling reactions.
  • Temperature : Reflux conditions (110–120°C) for TFA-mediated reactions.
  • Solvent choice : Polar aprotic solvents (DMF, toluene) enhance reactivity.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity.

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:
SAR studies require systematic substitution at specific positions (e.g., pyrimidine or pyrazole rings) and biological evaluation. For example:

  • Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4,6-dimethyl positions alters electron density, affecting binding to biological targets .
  • Pyrazole substitutions : Methyl groups at position 3 enhance steric stability, while bulkier substituents (e.g., aryl groups) modulate lipophilicity .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking (AutoDock Vina, Schrödinger Suite) to correlate substituent effects with activity .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, methyl protons on pyrimidine resonate at δ 2.2–2.5 ppm, while pyrazole NH₂ appears as a broad singlet (~δ 5.5) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.135 for C₁₁H₁₅N₅).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced: How should researchers address contradictions in reported biological activities of pyrazole-pyrimidine hybrids?

Methodological Answer:
Contradictions often arise from variability in assay conditions or cellular models. To resolve discrepancies:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Evaluate pharmacokinetics : Assess solubility (via shake-flask method) and metabolic stability (microsomal assays) to differentiate intrinsic activity from bioavailability issues .
  • Cross-validate data : Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

Basic: What are the recommended protocols for assessing the chemical stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for pyrazoles).
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., oxidized pyrimidine derivatives) .

Advanced: How can researchers design studies to evaluate the environmental fate of this compound?

Methodological Answer:
Follow the INCHEMBIOL framework :

  • Abiotic degradation : Hydrolysis half-life in water (pH 7, 25°C) and photolysis under simulated sunlight.
  • Biotic degradation : Use OECD 301F ready biodegradability tests with activated sludge.
  • Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3 indicate potential bioaccumulation.
  • Ecotoxicology : Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.

Basic: What synthetic routes are available for introducing diverse substituents on the pyrimidine ring?

Methodological Answer:

  • Nucleophilic aromatic substitution : React 4,6-dichloropyrimidine with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) .
  • Cross-coupling : Use Buchwald-Hartwig amination for aryl amine introduction (Pd₂(dba)₃, Xantphos, 100°C) .
  • Metal-mediated cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-functionalized derivatives .

Advanced: How can computational methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock or Glide to dock the compound into kinase ATP-binding pockets (e.g., PDB: 1ATP). Key interactions include H-bonds with hinge region residues (e.g., Met119 in EGFR) .
  • MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding mode stability.
  • Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding, correlating with experimental IC₅₀ values .

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